

An In-depth Technical Guide to 6-Hydroxyluteolin: Chemical Structure and Properties

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Compound of Interest

Compound Name: 6-Hydroxyluteolin

Cat. No.: B091113

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Introduction

6-Hydroxyluteolin, a pentahydroxyflavone, is a naturally occurring flavonoid and a metabolite of the more widely studied luteolin. As a member of the flavonoid class, it exhibits a range of biological activities that are of significant interest to the scientific and drug development communities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **6-Hydroxyluteolin**, with a focus on its potential therapeutic applications. The information presented herein is intended to serve as a valuable resource for researchers investigating the potential of this compound in various disease models.

Chemical Structure and Identification

6-Hydroxyluteolin is structurally characterized as a luteolin molecule with an additional hydroxyl group at the C6 position of the A-ring. This modification influences its electronic properties and potential for biological interactions.

Caption: Chemical structure of **6-Hydroxyluteolin**.

Table 1: Chemical Identifiers for **6-Hydroxyluteolin**

Identifier	Value	Reference(s)
IUPAC Name	2-(3,4-dihydroxyphenyl)-5,6,7-trihydroxychromen-4-one	[1]
Synonyms	5,6,7,3',4'-Pentahydroxyflavone, 6-OH-Luteolin, Demethylpedalitin	[1]
CAS Number	18003-33-3	[1]
PubChem CID	5281642	[1]
ChEBI ID	CHEBI:2197	[1]
Molecular Formula	C ₁₅ H ₁₀ O ₇	[1]
SMILES	<chem>C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)O)O)O)O</chem>	[1]
InChIKey	VYAKIUWQLHRZGK-UHFFFAOYSA-N	[1]

Physicochemical Properties

The physicochemical properties of **6-Hydroxyluteolin** are crucial for understanding its pharmacokinetic and pharmacodynamic behavior. A summary of its key properties is provided below.

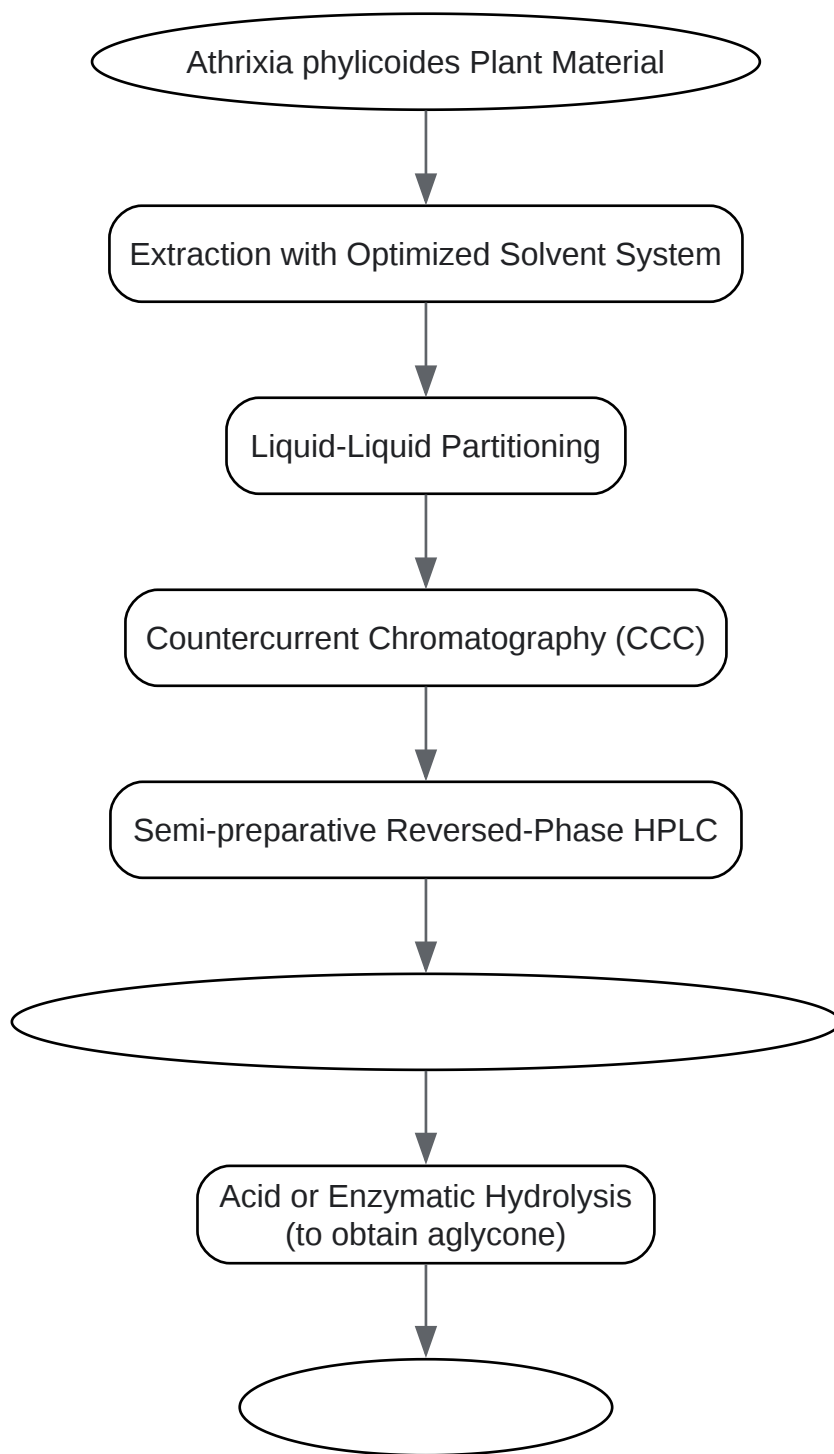
Table 2: Physicochemical Properties of **6-Hydroxyluteolin**

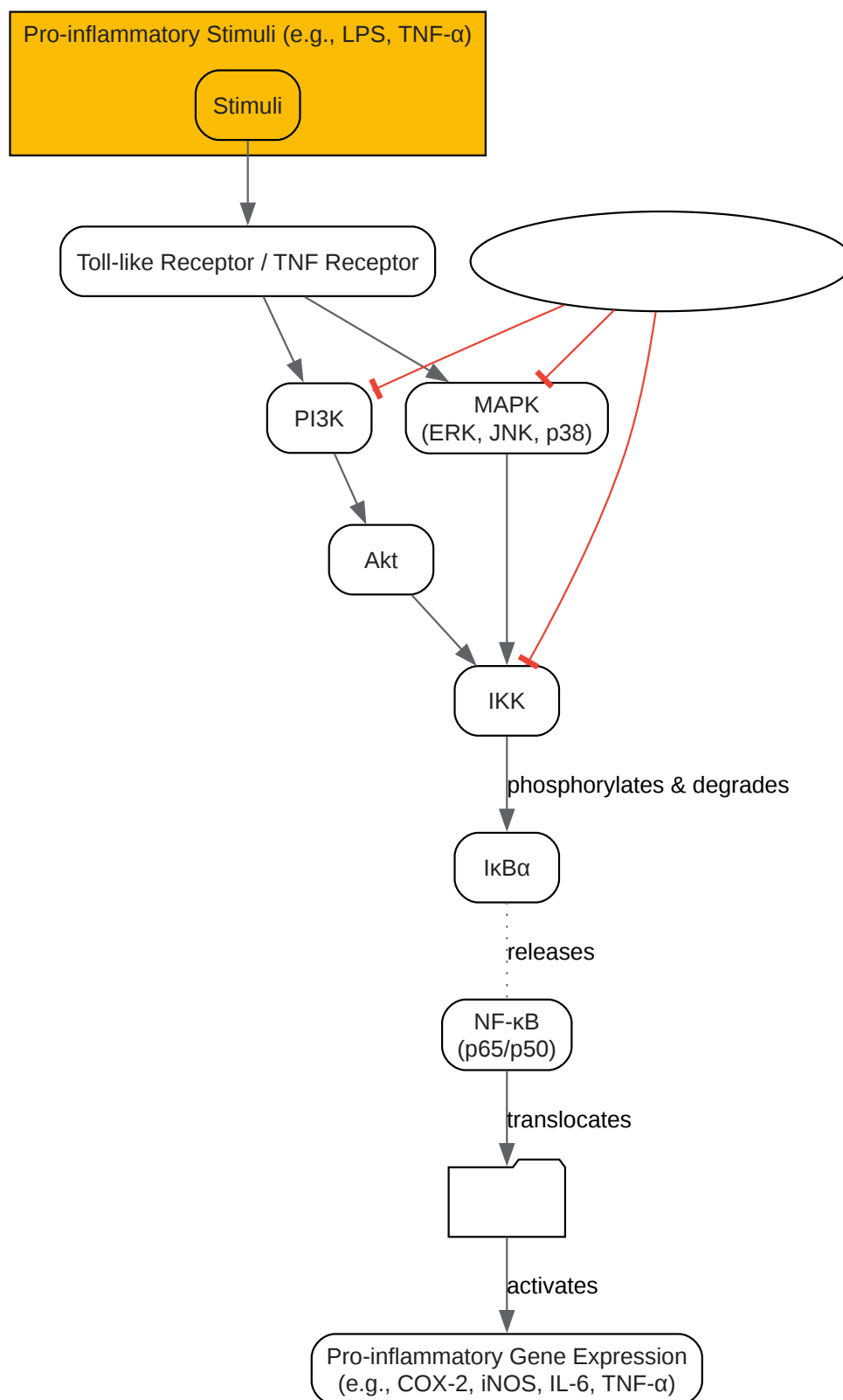
Property	Value	Reference(s)
Molecular Weight	302.23 g/mol	[1]
Melting Point	284 °C	[1]
Physical Description	Solid	[1]
Water Solubility (Predicted)	0.19 g/L	
logP (Predicted)	2.1 - 2.36	
pKa (Strongest Acidic, Predicted)	6.8	
Hydrogen Bond Donor Count	5	
Hydrogen Bond Acceptor Count	7	
Rotatable Bond Count	1	
Polar Surface Area	127.45 Å²	

Experimental Protocols

Isolation of 6-Hydroxyluteolin-7-O-β-glucoside from *Athrixia phylicoides*

While a specific protocol for the isolation of the aglycone **6-Hydroxyluteolin** is not readily available in the reviewed literature, a multi-step process for the isolation of its glycoside derivative, **6-hydroxyluteolin-7-O-β-glucoside**, has been described. This process can be adapted to yield the aglycone through an additional hydrolysis step.





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References

- 1. 6-Hydroxyluteolin | C₁₅H₁₀O₇ | CID 5281642 - PubChem [pubchem.ncbi.nlm.nih.gov]
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